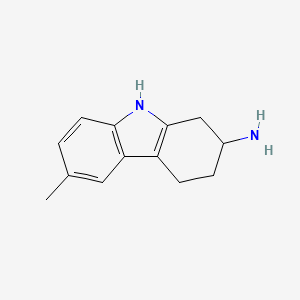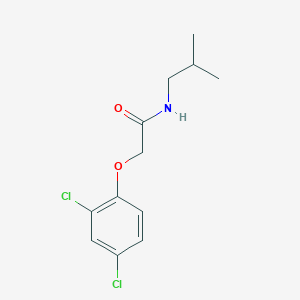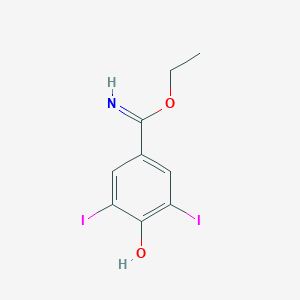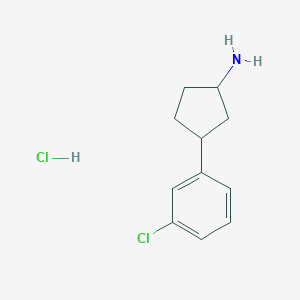![molecular formula C22H16ClN3S2 B2787284 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 860609-55-8](/img/structure/B2787284.png)
4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide, commonly referred to as 4-CPS, is a novel organic compound with a wide range of potential applications in scientific research. 4-CPS is a highly versatile compound, with the ability to be synthesized in a variety of ways and used in many different types of experiments.
Wissenschaftliche Forschungsanwendungen
4-CPS has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry, as a fluorescent dye for the detection of metal ions, and as a catalyst in organic reactions. It has also been used as an inhibitor of enzymes, and as a fluorescent probe for the detection of proteins.
Wirkmechanismus
The mechanism of action of 4-CPS is not well understood. However, it is believed that the compound binds to metal ions, such as zinc, and forms a coordination complex. This coordination complex is believed to be responsible for the inhibition of enzymes and the detection of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not well understood. However, it is believed that the compound has a low toxicity and is not known to cause any adverse effects in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-CPS in lab experiments is its versatility. It can be used in a variety of experiments, including coordination chemistry, enzyme inhibition, and fluorescent detection of proteins. Its stability and low toxicity make it an ideal compound for use in lab experiments. However, the compound does have some limitations. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Zukünftige Richtungen
There are many potential future directions for the use of 4-CPS in scientific research. It could be used in the development of new drugs, as a fluorescent probe for the detection of other molecules, or as a catalyst for organic reactions. It could also be used in the development of new fluorescent dyes for the detection of metal ions or proteins. Additionally, it could be used in the development of new coordination complexes or in the study of enzyme inhibition.
Synthesemethoden
4-CPS can be synthesized from a variety of starting materials, including 4-chlorobenzaldehyde, 4-chlorophenylsulfanylhydrazine, 4-pyridinecarboxaldehyde, and 4-pyrimidinecarboxaldehyde. The most common method of synthesis involves the reaction of 4-chlorobenzaldehyde and 4-chlorophenylsulfanylhydrazine in a solvent such as methanol or ethanol, followed by the addition of 4-pyridinecarboxaldehyde and 4-pyrimidinecarboxaldehyde. This reaction produces 4-CPS in a yield of 85-90%.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3S2/c23-17-6-8-19(9-7-17)27-15-18-14-21(28-20-4-2-1-3-5-20)26-22(25-18)16-10-12-24-13-11-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANVOFQNYUIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787206.png)
![4-chloro-N-[2-({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2787208.png)
![3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2787209.png)
![3,5-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2787210.png)
![Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]acetamide](/img/structure/B2787213.png)

![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
![1-{[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2787217.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)



